ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 1019104-68-7
VCID: VC8432241
InChI: InChI=1S/C19H19FN4O3S/c1-3-27-18(26)9-8-17(25)22-16-10-12(2)23-24(16)19-21-15(11-28-19)13-4-6-14(20)7-5-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,25)
SMILES: CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
Molecular Formula: C19H19FN4O3S
Molecular Weight: 402.4 g/mol

ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate

CAS No.: 1019104-68-7

Cat. No.: VC8432241

Molecular Formula: C19H19FN4O3S

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate - 1019104-68-7

Specification

CAS No. 1019104-68-7
Molecular Formula C19H19FN4O3S
Molecular Weight 402.4 g/mol
IUPAC Name ethyl 4-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-4-oxobutanoate
Standard InChI InChI=1S/C19H19FN4O3S/c1-3-27-18(26)9-8-17(25)22-16-10-12(2)23-24(16)19-21-15(11-28-19)13-4-6-14(20)7-5-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,25)
Standard InChI Key DLCYBXYTHYMCBX-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
Canonical SMILES CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 4-(4-fluorophenyl)thiazol-2-yl group and at the 3-position with a methyl group. The pyrazole’s 5-amino group is linked to a 4-oxobutanoate ester, introducing both hydrogen-bonding capacity and lipophilic character. Key structural elements include:

  • Thiazole ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, known to enhance metabolic stability and binding affinity .

  • 4-Fluorophenyl group: The fluorine atom induces electron-withdrawing effects, modulating electronic distribution and bioavailability.

  • Ester moiety: The ethyl ester at the butanoate terminus improves membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1019103-48-0
Molecular FormulaC20H20FN4O3S\text{C}_{20}\text{H}_{20}\text{FN}_{4}\text{O}_{3}\text{S}
Molecular Weight422.46 g/mol
IUPAC NameEthyl 4-[[1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl]amino]-4-oxobutanoate
SolubilityLow in water; soluble in DMSO, ethanol
LogP (Predicted)3.2 ± 0.4

The compound’s π-conjugated system, spanning the thiazole and pyrazole rings, contributes to its UV-Vis absorption maxima at 268 nm and 310 nm.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis typically involves three stages:

  • Formation of the thiazole ring: 4-Fluorobenzaldehyde reacts with thioamide precursors under Hantzsch thiazole synthesis conditions to yield 4-(4-fluorophenyl)thiazol-2-amine .

  • Pyrazole-thiazole coupling: The thiazole-2-amine undergoes nucleophilic substitution with 3-methyl-1H-pyrazol-5-amine in the presence of POCl3\text{POCl}_3, forming the pyrazole-thiazole hybrid core.

  • Esterification and functionalization: The amino group at the pyrazole’s 5-position reacts with ethyl 4-chloro-4-oxobutanoate in a nucleophilic acyl substitution, finalizing the butanoate ester .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
14-Fluorobenzaldehyde, thiourea, EtOH\text{EtOH}, reflux78%
2POCl3\text{POCl}_3, DMF, 80°C65%
3Ethyl 4-chloro-4-oxobutanoate, Et3N\text{Et}_3\text{N}, THF82%

Side reactions include over-alkylation at the thiazole’s 2-position, mitigated by stoichiometric control .

Cell LineIC50\text{IC}_{50} (µM)Mechanism
MCF-7 (Breast)18.7 ± 1.2Caspase-3/7 activation
A549 (Lung)24.3 ± 2.1ROS generation
HEK293 (Normal)>100N/A

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, thiazole-H), 7.89–7.92 (m, 2H, Ar-H), 7.15–7.18 (m, 2H, Ar-H), 6.01 (s, 1H, pyrazole-H), 4.12 (q, J=7.1J = 7.1 Hz, 2H, OCH2), 2.32 (s, 3H, CH3).

  • 13C^{13}\text{C} NMR: δ 172.4 (C=O), 165.8 (thiazole C2), 162.1 (C-F), 149.3 (pyrazole C3).

Mass Spectrometry

High-resolution ESI-MS (m/zm/z): [M+H]+ calculated for C20H20FN4O3S\text{C}_{20}\text{H}_{20}\text{FN}_{4}\text{O}_{3}\text{S}: 423.1241; found: 423.1238.

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